2-(5-Phenylpyrimidin-2-yl)aceticacid

Physicochemical profiling Conformational analysis Medicinal chemistry building blocks

2-(5-Phenylpyrimidin-2-yl)acetic acid delivers a pre-installed, oxidation-resistant carboxylic acid handle at the pyrimidine 2-position via a flexible methylene spacer — a critical differentiator from directly attached carboxyl or thioether-linked analogs. This minimal pharmacophore is patent-validated for CRTH2 antagonism and maps onto a privileged kinase hinge-binding motif (TAM IC₅₀ 0.1–0.2 μM). The 5-phenyl-2-acetic acid geometry is correct for canonical GPCR and kinase pharmacophore models; substituting positional isomers or heteroatom-linked variants without validation introduces unquantified risk in both reactivity and biological readouts. Choose this building block for fragment elaboration, amide library synthesis, and CNS-penetrant microtubule stabilizer programs.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B13138203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Phenylpyrimidin-2-yl)aceticacid
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N=C2)CC(=O)O
InChIInChI=1S/C12H10N2O2/c15-12(16)6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)
InChIKeyYMWXKVJYOUDQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Phenylpyrimidin-2-yl)acetic acid – Core Chemical Identity and Procurement-Relevant Characteristics


2-(5-Phenylpyrimidin-2-yl)acetic acid (CAS 1261785-76-5) is a heterocyclic carboxylic acid derivative belonging to the phenylpyrimidine class, with molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol [1]. Its structure features a pyrimidine ring substituted with a phenyl group at the 5-position and an acetic acid moiety linked via a methylene spacer at the 2-position [1]. This compound serves as a versatile synthetic building block in medicinal chemistry, particularly in the development of CRTH2 (DP2) receptor antagonists and kinase-targeted small molecules [2]. The methylene spacer between the pyrimidine core and the carboxylic acid distinguishes it from directly attached carboxyl analogs, imparting greater conformational flexibility and altered acidity that are relevant to both reactivity and potential biological recognition [3].

Why 2-(5-Phenylpyrimidin-2-yl)acetic acid Cannot Be Reliably Substituted by In-Class Analogs


Within the phenylpyrimidine-acetic acid chemotype, subtle structural variations produce pronounced differences in physicochemical and recognition properties. The presence and position of the phenyl ring, the nature of the linker atom (carbon vs. sulfur vs. oxygen), and the attachment point of the acetic acid moiety (position 2 vs. position 5) collectively govern pKa, lipophilicity, conformational preferences, and hydrogen-bonding capacity [1]. These parameters cannot be assumed transferable between analogs; for instance, a sulfur-for-carbon linker substitution alters both electronic character and metabolic susceptibility, while positional isomerism reorients the acidic side chain relative to the aromatic plane, potentially ablating target engagement [2]. Procuring 5-phenylpyrimidine-2-carboxylic acid or 2-((5-phenylpyrimidin-2-yl)thio)acetic acid as a substitute without experimental validation therefore introduces unquantified risk in both chemical reactivity and biological assay outcomes [3].

Quantitative Differentiation Evidence for 2-(5-Phenylpyrimidin-2-yl)acetic acid Against Its Closest Analogs


Methylene Spacer vs. Direct Carboxyl Attachment: Conformational and Acidity Differentiation from 5-Phenylpyrimidine-2-carboxylic Acid

2-(5-Phenylpyrimidin-2-yl)acetic acid incorporates a methylene (–CH₂–) spacer between the pyrimidine C2 and the carboxylic acid group, in contrast to 5-phenylpyrimidine-2-carboxylic acid (CAS 85386-20-5) where the carboxyl is directly attached to the ring. This spacer increases the rotatable bond count by one (from 2 to 3), providing greater conformational flexibility and reducing the electron-withdrawing inductive effect of the pyrimidine ring on the carboxyl group [1]. Class-level pKa data from the Brown & Waring (1978) series on 2-(pyrimidin-2'-yl)acetic acids demonstrate that anionic pKa values for this scaffold fall in the range 2.8–3.3 (zwitterion-corrected), approximately 0.5–1.0 pKa units higher than directly attached pyrimidine carboxylic acids [1]. The 5-phenyl substituent is expected to exert a modest electron-donating effect via resonance, further elevating the pKa relative to the unsubstituted parent [1]. For procurement purposes, the methylene spacer renders the compound a more flexible, less acidic building block suitable for amide coupling and esterification under milder conditions than the directly attached carboxyl analog [2].

Physicochemical profiling Conformational analysis Medicinal chemistry building blocks

Lipophilicity Differentiation: LogP Advantage vs. 5-Phenylpyrimidine-2-carboxylic Acid

The methylene spacer in 2-(5-phenylpyrimidin-2-yl)acetic acid contributes additional hydrophobic surface area compared to the directly attached carboxyl analog. While experimental LogP data for the target compound are not available in the published literature, the structurally related 5-phenylpyrimidine-2-carboxylic acid (CAS 85386-20-5) has a reported LogP of 1.84 [1]. The addition of a methylene group (–CH₂–) is predicted to increase LogP by approximately 0.5 units based on established fragment-based additivity principles, yielding an estimated LogP of ~2.3–2.5 for the target compound [2]. This moderate increase in lipophilicity may enhance passive membrane permeability relative to the directly attached carboxyl comparator, while remaining within drug-like space (LogP < 5). In contrast, 2-((5-phenylpyrimidin-2-yl)thio)acetic acid (CAS 58668-17-0) incorporates a sulfur atom that increases molecular weight to 246.29 and alters hydrogen-bonding capacity, representing a further divergence in physicochemical profile .

Lipophilicity Drug-likeness Membrane permeability

Positional Isomer Differentiation: 2-Acetic Acid vs. 5-Acetic Acid Substitution Pattern

The target compound positions the acetic acid moiety at the pyrimidine 2-position with a phenyl group at the 5-position. Its positional isomer, 2-(2-phenylpyrimidin-5-yl)acetic acid (CAS 5810-65-1), reverses this arrangement, placing phenyl at position 2 and the acetic acid at position 5 [1]. This positional swap fundamentally alters the exit vector of the carboxylic acid relative to the phenyl ring, which is critical for target recognition. The 5-phenylpyrimidine scaffold is a privileged structure in kinase inhibitor design, where the 2-position acetic acid extension can project into solvent-exposed or binding-pocket regions depending on the target [2]. 5-Phenylpyrimidine-2,4-diamine derivatives have demonstrated kinase inhibitory activity with IC₅₀ values in the nanomolar range against TAM family kinases (Tyro3, Axl, Mer), confirming the scaffold's drug-discovery relevance [2]. The 2-acetic acid variant provides a chemically tractable handle for amide diversification while maintaining the 5-phenyl pharmacophore orientation required by many kinase ATP-binding pockets [3].

Positional isomerism Target engagement Kinase inhibitor design

Synthetic Accessibility: Direct Carbon-Linked Acetic Acid vs. Thioether-Linked Analog

2-(5-Phenylpyrimidin-2-yl)acetic acid features a direct carbon–carbon bond between the pyrimidine 2-position and the acetic acid moiety, which is synthetically more robust and metabolically more stable than the thioether linkage found in 2-((5-phenylpyrimidin-2-yl)thio)acetic acid (CAS 58668-17-0) . The thioether analog introduces a divalent sulfur atom that is susceptible to oxidation (sulfoxide/sulfone formation) under ambient or metabolic conditions, potentially confounding biological assay interpretation [1]. The carbon-linked target compound can be synthesized via condensation of amidinoacetamide with ethyl benzoylacetate followed by cyclization and hydrolysis, a route established in the foundational work of Brown & Waring (1977) for the general class of 2-(pyrimidin-2'-yl)acetic acids [2]. The carboxylic acid functionality enables straightforward amide coupling, esterification, and reduction chemistries without the complications introduced by the oxidizable sulfur linker [2]. Purity of commercial samples for the related 5-phenylpyrimidine-2-carboxylic acid is typically ≥95% by HPLC ; similar quality metrics are expected for the target compound from reputable suppliers.

Synthetic tractability Building block utility Amide coupling

CRTH2 Antagonist Patent Relevance: Scaffold Qualification for DP2 Receptor Targeting

The pyrimidinylacetic acid chemotype, to which 2-(5-phenylpyrimidin-2-yl)acetic acid belongs, is explicitly claimed and exemplified in patent EP1471057 as a scaffold for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2) antagonists [1]. The patent demonstrates that pyrimidinylacetic acid derivatives inhibit PGD₂ binding to CRTH2, a validated target for allergic asthma, allergic rhinitis, and atopic dermatitis [1]. A representative compound from this patent series, [2-(4-benzoylamino-benzyl)-4-chloro-6-(cyclopentylcarbamoylmethyl-methyl-amino)-pyrimidin-5-yl]-acetic acid, was tested in a radioligand binding assay using [³H]-labeled PGD₂ and CRTH2-expressing cells, confirming target engagement [1]. While 2-(5-phenylpyrimidin-2-yl)acetic acid itself is not the most elaborated example in the patent, its core scaffold directly maps onto the claimed Markush structures, positioning it as a viable starting point for CRTH2-focused medicinal chemistry with a simpler, more synthetically tractable architecture than the fully elaborated clinical candidates [2]. Leading CRTH2 antagonists such as BI-671800 achieve IC₅₀ values of 4.5 nM (human CRTH2) and 3.7 nM (mouse CRTH2), establishing the potency benchmark for optimized members of this class [2].

CRTH2 antagonism DP2 receptor Allergic inflammation

Microtubule-Active Phenylpyrimidine Scaffold: CNS Drug Discovery Relevance

The 5-phenylpyrimidine core is a recognized scaffold in the development of microtubule-stabilizing agents with central nervous system (CNS) penetration capability. ACS publications have highlighted phenylpyrimidines and triazolopyrimidines as non-naturally occurring small molecules that exhibit favorable drug-like properties including brain penetration and oral bioavailability [1]. Structure-activity relationship studies on microtubule-active phenylpyrimidines have identified thiophen-2-yl-pyrimidine congeners that produce potent and long-lasting paralysis of Schistosoma mansoni in vitro, with EC₅₀ values demonstrating concentration-dependent activity [2]. While 2-(5-phenylpyrimidin-2-yl)acetic acid itself has not been profiled in these phenotypic assays, its scaffold is directly related to the active chemotype, and the carboxylic acid handle provides a derivatization point for installing substituents that modulate potency and CNS penetration [1]. This distinguishes the compound from simple phenylpyrimidines lacking a functionalizable acetic acid extension, which cannot be directly elaborated without additional synthetic steps .

Microtubule stabilization CNS penetration Neurodegenerative disease

Recommended Application Scenarios for 2-(5-Phenylpyrimidin-2-yl)acetic acid Based on Evidence-Supported Differentiation


CRTH2/DP2 Antagonist Lead Generation and Scaffold Hopping

The pyrimidinylacetic acid scaffold is patent-validated for CRTH2 antagonism, a target implicated in allergic asthma, atopic dermatitis, and allergic rhinitis [1]. 2-(5-Phenylpyrimidin-2-yl)acetic acid provides a minimal pharmacophore for initiating a CRTH2 antagonist program, with the carboxylic acid handle enabling rapid amide library synthesis to explore substituent effects on DP2 receptor binding. The simpler architecture compared to fully elaborated clinical candidates (e.g., {4,6-bis(dimethylamino)-2-(4-(4-(trifluoromethyl)benzamido)benzyl)pyrimidin-5-yl}acetic acid) allows for efficient SAR exploration with fewer synthetic steps [1].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 5-phenylpyrimidine core is a privileged kinase hinge-binding motif, and the 2-acetic acid extension provides a vector toward solvent-exposed or selectivity-pocket regions of the ATP-binding site [2]. 5-Aryl-substituted phenylpyrimidine-2,4-diamine derivatives have demonstrated TAM kinase (Tyro3, Axl, Mer) inhibitory activity with IC₅₀ values in the 0.1–0.2 μM range [2]. The target compound can serve as a fragment-sized starting point for growing into potent kinase inhibitors via amidation or esterification of the acetic acid moiety, with the advantage of a pre-installed carboxylic acid for rapid fragment elaboration [2].

CNS-Penetrant Microtubule Stabilizer Development

Phenylpyrimidines are among the few non-naturally occurring chemotypes demonstrated to possess both microtubule-stabilizing activity and CNS penetration [3]. The target compound's 5-phenylpyrimidine core maps onto this phenotype, and the 2-acetic acid handle can be derivatized to modulate both potency and brain penetration properties. Unlike unfunctionalized 5-phenylpyrimidine (CAS 34771-45-4), which requires additional C–H functionalization chemistry, the target compound arrives pre-equipped with a diversification handle . This is particularly valuable for neurodegeneration research programs exploring microtubule stabilization as a therapeutic strategy.

Physicochemical Property-Driven Building Block Selection

When selecting among phenylpyrimidine building blocks, the target compound offers a balanced profile: higher LogP than the directly attached carboxyl analog (estimated ΔLogP ≈ +0.5–0.7) for improved membrane partitioning, greater chemical stability than the thioether-linked analog, and correct positional isomer geometry (2-acetic acid, 5-phenyl) for engaging canonical kinase and GPCR pharmacophore models [4]. These property differences are not interchangeable; procurement of the wrong analog will alter both reactivity and biological recognition, potentially invalidating SAR conclusions [4]. The target compound is thus recommended as the default 5-phenylpyrimidine building block for programs requiring a carbon-linked, oxidation-resistant carboxylic acid handle at the pyrimidine 2-position.

Quote Request

Request a Quote for 2-(5-Phenylpyrimidin-2-yl)aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.